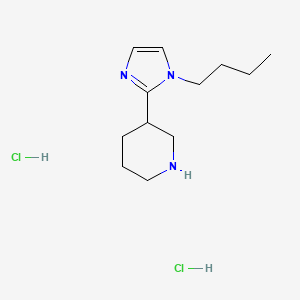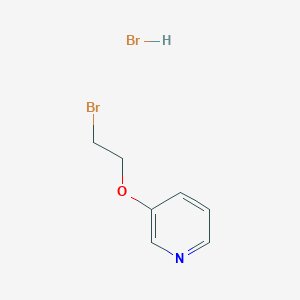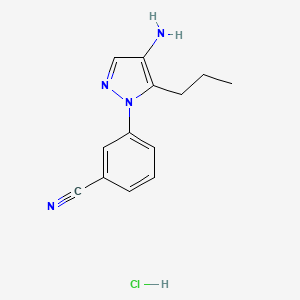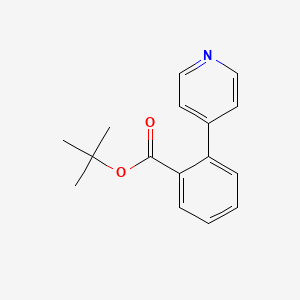
3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride
Übersicht
Beschreibung
“3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1315365-32-2 . It has a molecular weight of 224.13 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3.2ClH/c1-2-8(6-9-3-1)11-5-4-10-7-11;;/h4-5,7-9H,1-3,6H2;2*1H . This indicates the presence of an imidazole ring attached to a piperidine ring via a carbon atom. The butyl group is attached to one of the nitrogen atoms in the imidazole ring .Physical And Chemical Properties Analysis
“3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride” is a powder at room temperature . It has a molecular weight of 224.13 . The compound is likely to be soluble in water and other polar solvents, similar to other imidazole derivatives .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride: has been studied for its potential antibacterial properties. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial effects . This compound, with its imidazole core, could be synthesized and tested against various bacterial strains to determine its efficacy as an antibacterial agent.
Antimycobacterial Activity
The fight against tuberculosis and other mycobacterial infections could benefit from the antimycobacterial activity of imidazole-containing compounds . Research into the specific activity of 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride against mycobacteria could lead to new therapeutic options.
Anti-inflammatory Uses
Imidazole derivatives have shown promise as anti-inflammatory agents. The compound could be applied in the development of new anti-inflammatory drugs, potentially offering relief for conditions such as arthritis or inflammatory bowel disease .
Antitumor Potential
There is ongoing research into the antitumor properties of imidazole derivatives3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride may contribute to this field by acting on specific pathways involved in tumor growth and proliferation .
Antidiabetic Research
The potential antidiabetic effects of imidazole derivatives make them candidates for the development of new diabetes treatments. Investigating how 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride affects glucose metabolism could be a significant step forward in diabetes research .
Antiviral Applications
Given the broad antiviral activities reported for imidazole compounds, there is a possibility that 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride could be effective against certain viruses. Research could focus on its application in treating viral infections like influenza or even emerging viral threats .
Each of these applications represents a unique field of research where 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride could have significant impact. Further studies and clinical trials would be necessary to fully understand and harness the potential of this compound in these areas. The imidazole ring’s versatility and the compound’s solubility in polar solvents make it a promising candidate for diverse scientific applications .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
It’s known that imidazole derivatives have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it’s likely that multiple pathways could be affected, leading to various downstream effects .
Eigenschaften
IUPAC Name |
3-(1-butylimidazol-2-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3.2ClH/c1-2-3-8-15-9-7-14-12(15)11-5-4-6-13-10-11;;/h7,9,11,13H,2-6,8,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBBLNXQKYAUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B1379462.png)








![[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride](/img/structure/B1379478.png)
![Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B1379479.png)